
A Technical Guide to the Physicochemical
Properties of Deuterated Fmoc-Leucine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Leucine-N-fmoc-d10

Cat. No.: B12408388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of N-α-(9-

fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) and its deuterated analogue, Fmoc-L-

leucine-d10. The strategic replacement of hydrogen with deuterium can significantly alter the

metabolic fate of peptide-based therapeutics, making a thorough understanding of these

properties essential for drug design, synthesis, and formulation. This document outlines key

quantitative data, details common experimental methodologies, and illustrates relevant

chemical and biological processes.

Core Physicochemical Properties
Deuteration of the leucine side chain introduces a subtle yet significant change in mass, which

is the primary differentiator in the physicochemical profiles of Fmoc-L-leucine and its

deuterated counterpart. While many fundamental properties like solubility and pKa are not

expected to change dramatically, the increased mass has profound implications for metabolic

stability due to the kinetic isotope effect.

The following table summarizes the known physicochemical properties of both standard and

deuterated Fmoc-L-leucine.
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Property Fmoc-L-Leucine
Fmoc-L-Leucine-
d10

Data Source

Molecular Formula C₂₁H₂₃NO₄ C₂₁H₁₃D₁₀NO₄ [1][2][3]

Molecular Weight 353.4 g/mol 363.47 g/mol [1][2]

Appearance
White to off-white

solid/powder
Solid

Melting Point
94-96 °C, 148-163 °C,

152-156 °C
152-156 °C (lit.)

Isotopic Purity N/A ≥98 atom % D

Optical Rotation
[α]₂₀/D = -25 ±2° (c=1

in DMF)

[α]₂₀/D = -25° (c=0.5

in DMF)

Computed LogP 4.4 Not available

pKa (Predicted) 3.91 ± 0.21 Not available

Note: The wide range in reported melting points for standard Fmoc-L-leucine may be attributed

to different polymorphic forms or measurement conditions.

Solubility Profile
The solubility of Fmoc-protected amino acids is a critical parameter for their application in

Solid-Phase Peptide Synthesis (SPPS), influencing coupling efficiency and purity. Fmoc-L-

leucine is characterized by its hydrophobicity.

General Solubility:

Aqueous Solvents: Slightly soluble to sparingly soluble in water and aqueous buffers. For

improved solubility in aqueous buffers, it is recommended to first dissolve the compound in

an organic solvent like ethanol and then dilute with the aqueous buffer.

Organic Solvents: Readily soluble in common organic solvents used in peptide synthesis,

including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone
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(NMP), methanol, and ethanol. A solubility of approximately 30 mg/mL is reported for

ethanol, DMSO, and DMF.

A detailed study by Wang et al. systematically measured the mole fraction solubility of Fmoc-L-

leucine in various pure solvents at different temperatures, confirming that solubility increases

with rising temperature.

The Kinetic Isotope Effect (KIE) and Its Significance
The primary motivation for using deuterated compounds in drug development is the Kinetic

Isotope Effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point

vibrational energy of the heavier deuterium isotope. Consequently, reactions involving the

cleavage of a C-D bond require higher activation energy and thus proceed at a slower rate.

In drug metabolism, cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. By

replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism

can be significantly reduced. This can lead to:

Improved pharmacokinetic profiles.

Increased drug exposure and half-life.

Reduced formation of potentially toxic metabolites.

// Labels for activation energies node [shape=none, fontcolor="#202124"]; label_Ea_H

[label="Ea (C-H)", pos="1.2,2!"]; label_Ea_D [label="Ea (C-D)", pos="1.2,2.7!"]; }

Caption: The Kinetic Isotope Effect (KIE) slows reaction rates for C-D vs. C-H bonds.

Experimental Methodologies
Accurate determination of physicochemical properties is fundamental. The following section

details generalized protocols for key analyses.

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is

characteristic of a pure compound, while impurities typically depress the melting point and

broaden the range.
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Protocol: Capillary Method (e.g., using a Mel-Temp apparatus)

Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-

walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed into the heating block of the melting point

apparatus.

Rapid Determination: A preliminary rapid heating run (10-20°C/min) is often performed to find

an approximate melting range.

Accurate Determination: A second sample is heated slowly, at a rate of 1-2°C per minute,

starting from a temperature approximately 15-20°C below the approximate melting point.

Data Recording: The temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes liquid (completion) are recorded as the

melting range.
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Caption: Standard workflow for determining the melting point of a solid compound.
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Protocol: Static Gravimetric Method This method, as described for Fmoc-L-leucine, is a reliable

way to determine solubility in various solvents at different temperatures.

Sample Addition: An excess amount of the solute (Fmoc-leucine) is added to a known mass

of the chosen solvent in a sealed vessel.

Equilibration: The mixture is agitated in a thermostatically controlled water bath at a constant

temperature for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached.

Sampling: After equilibration, the suspension is allowed to settle. A sample of the

supernatant (saturated solution) is carefully withdrawn using a pre-heated syringe fitted with

a filter to prevent the transfer of solid particles.

Analysis: The mass of the withdrawn sample is accurately determined. The sample is then

dried under vacuum at a specified temperature until a constant weight is achieved. The mass

of the dissolved solute is calculated by subtracting the mass of the solvent.

Calculation: The mole fraction solubility is calculated from the masses of the solute and

solvent.

Temperature Variation: The process is repeated at different temperatures to generate a

solubility curve.

The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) are crucial for

understanding the charge state of the molecule at a given pH.

Protocol: Potentiometric Titration

Solution Preparation: A precise amount of the amino acid derivative is dissolved in a known

volume of deionized water or a suitable co-solvent if solubility is low.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH), added in small, precise increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa values correspond to the pH at the midpoints of the buffering regions (the

flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the

second (pKa₂) to the amino group.

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-L-leucine, both in its standard and deuterated forms, is a fundamental building block in

Fmoc-based SPPS. The physicochemical properties discussed here are critical for the success

of the synthesis cycle.
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Caption: The iterative deprotection-coupling cycle in Fmoc-SPPS.

Conclusion
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Deuterated Fmoc-L-leucine is a specialized reagent designed to leverage the kinetic isotope

effect for enhancing the metabolic stability of peptide-based drug candidates. While its core

physicochemical properties such as solubility and melting point are very similar to its non-

deuterated counterpart, the strategic incorporation of deuterium offers a powerful tool for

medicinal chemists to improve drug performance. The data and protocols presented in this

guide serve as a foundational resource for researchers working at the interface of peptide

synthesis, drug design, and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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